N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide
Descripción
BenchChem offers high-quality N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O6S/c1-12-10-13(18)4-5-14(12)28(25,26)21-7-3-9-27-15(21)11-20-17(24)16(23)19-6-2-8-22/h4-5,10,15,22H,2-3,6-9,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIDLWVQMFZIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide is C17H24FN3O5S. The compound features a complex structure characterized by:
- A sulfonamide group.
- A substituted oxazinan ring.
- Hydroxypropyl and oxalamide functionalities.
Structural Analysis
The structural integrity and conformation of the compound can be analyzed using techniques such as:
- Fourier-transform infrared spectroscopy (FTIR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Useful for determining molecular weight and structure confirmation.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that the presence of fluorine in aromatic systems can enhance biological efficacy .
Table 1: Comparison of Anticancer Activities of Similar Compounds
The proposed mechanism for the anticancer activity includes:
- Metabolic Activation : Similar compounds are metabolized to reactive species that can form DNA adducts, leading to cell death .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
Case Studies
A study focusing on fluorinated compounds similar to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide found that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The biphasic dose-response observed in some cases complicates their development as chemotherapeutic agents but highlights the need for further exploration into their mechanisms .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDAC6 has implications for the treatment of neurodegenerative diseases and cancer due to its role in regulating gene expression and protein function .
Cancer Research
The compound's structural complexity suggests that it may exhibit anticancer properties. Studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The fluorinated aromatic moiety may also enhance the compound's pharmacokinetic properties, making it a candidate for further development in oncology.
Case Study 1: HDAC6 Inhibition
A study explored the effects of various oxazinan derivatives on HDAC6 activity. N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide was shown to significantly reduce HDAC6 activity in vitro, leading to increased acetylation of histone proteins. This suggests potential therapeutic applications in diseases where HDAC6 is implicated, such as multiple myeloma and Alzheimer's disease .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. Results indicated that treatment with N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide resulted in a dose-dependent increase in apoptotic markers, suggesting that it may serve as a lead compound for developing new cancer therapies.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonylation | 4-Fluoro-2-methylbenzenesulfonyl chloride, DCM, 0°C | 60–75% |
| Oxalamide Coupling | EDCI/HOBt, DMF, RT | 50–65% |
How can conflicting reports about the compound’s bioactivity (e.g., enzyme inhibition potency) be resolved experimentally?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions or compound purity. Resolve conflicts via:
- Standardized Assays: Replicate experiments using uniform protocols (e.g., ATPase activity assays with controlled pH and temperature) .
- Binding Affinity Validation: Use surface plasmon resonance (SPR) to measure direct target interactions, minimizing interference from assay buffers .
- Purity Verification: Confirm compound integrity (>95% purity) via HPLC and LC-MS before bioassays .
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm) and carbon connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns .
- X-ray Crystallography: Resolve stereochemistry of the oxazinan ring and sulfonyl group orientation .
Q. Table 2: Key NMR Peaks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Sulfonyl aromatic | 7.6–8.1 (m, 3H) | 122–135 |
| Oxazinan CH₂ | 3.8–4.2 (t, 2H) | 65–70 |
| Oxalamide NH | 9.2–9.5 (br s, 1H) | - |
What advanced strategies are used to study the reaction mechanisms of sulfonamide bond formation in this compound?
Level: Advanced
Methodological Answer:
Mechanistic insights into sulfonylation can be obtained via:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated intermediates to identify rate-determining steps .
- Computational Modeling: Density functional theory (DFT) simulations to map transition states and activation energies .
- In Situ Monitoring: ReactIR or Raman spectroscopy to detect transient intermediates (e.g., sulfonyl chloride adducts) .
How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for formulation studies?
Level: Basic
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
- logP: Reverse-phase HPLC (C18 column) with reference standards to calculate octanol-water partition coefficients .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with degradation monitored via HPLC .
Q. Table 3: Example Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
| logP | 2.8 ± 0.3 | HPLC |
| Melting Point | 168–170°C | DSC |
What experimental approaches are recommended for identifying biological targets of this compound?
Level: Advanced
Methodological Answer:
- Proteome Profiling: Affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes modulating compound sensitivity .
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinases, proteases) .
How should researchers address discrepancies in reported enzyme inhibition kinetics (e.g., IC₅₀ variability)?
Level: Advanced
Methodological Answer:
- Enzyme Source Standardization: Use recombinant enzymes from the same expression system (e.g., HEK293 vs. E. coli) .
- Substrate Competition Assays: Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Structural Analysis: Co-crystallize the compound with the enzyme to resolve binding modes and validate kinetic models .
What methodologies ensure compound stability during long-term storage for experimental reproducibility?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
